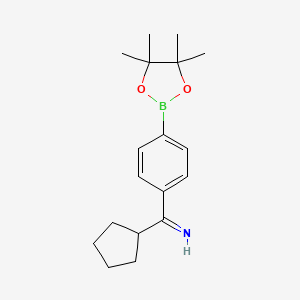

Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine

Description

Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine is a boronate ester derivative featuring a methanimine (CH=N) group bridging a cyclopentyl substituent and a para-substituted phenyl ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Properties

IUPAC Name |

cyclopentyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)16(20)13-7-5-6-8-13/h9-13,20H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXLOSSUOVPFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=N)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through three key stages:

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Formation of the boronate ester moiety | Reaction of phenylboronic acid derivative with pinacol and a dehydrating agent |

| 2 | Introduction of the cyclopentyl group | Alkylation of the phenyl ring using cyclopentyl halide under basic conditions |

| 3 | Formation of the methanimine group | Condensation of the substituted phenyl aldehyde with cyclopentylamine under anhydrous conditions |

Stepwise Preparation Details

Step 1: Formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Boronate) Group

- Starting from a halogenated aryl precursor such as 4-bromobenzaldehyde, the boronate ester is installed via a palladium-catalyzed borylation.

- Typical reagents include bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate (K₂CO₃).

- The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation.

- This step yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as an intermediate.

Step 2: Introduction of the Cyclopentyl Group

- Alkylation of the phenyl ring with cyclopentyl halide (e.g., cyclopentyl bromide) is performed under basic conditions.

- Bases such as potassium carbonate or sodium hydride can be used to generate the phenyl nucleophile.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- This step installs the cyclopentyl substituent at the appropriate position, preparing the molecule for imine formation.

Step 3: Formation of the Methanimine Group

- The final step involves condensation of the aldehyde group on the substituted phenyl ring with cyclopentylamine.

- This imine formation is conducted under anhydrous conditions, often with molecular sieves or Lewis acid catalysts such as titanium tetrachloride (TiCl₄) to drive the equilibrium toward imine formation.

- The reaction is performed under inert atmosphere to avoid hydrolysis of the imine or oxidation of the boronate ester.

- The product is purified by standard organic techniques such as column chromatography.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Atmosphere | Nitrogen or Argon | Prevents oxidation of boronate ester and hydrolysis of imine |

| Solvent | Polar aprotic solvents (DMF, THF) | Facilitates alkylation and borylation steps |

| Catalyst | Pd(PPh₃)₄ or similar Pd(0) complex | Ensures efficient borylation |

| Base | K₂CO₃, NaH | For deprotonation and alkylation |

| Temperature | 80–100 °C for coupling; room temperature to mild heating for imine formation | Balances reaction rate and stability |

| Drying agents | Molecular sieves | Drives imine condensation equilibrium |

Industrial Considerations

- Scale-up of the synthesis involves continuous flow reactors to improve heat and mass transfer.

- Reaction parameters are optimized for yield, purity, and cost efficiency.

- Purification may involve crystallization or preparative chromatography.

- Strict control of moisture and oxygen is critical to maintain boronate ester integrity and imine stability.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Borylation of aryl halide | 4-bromobenzaldehyde, B₂pin₂, Pd(PPh₃)₄, K₂CO₃ | Inert atmosphere, 80–100 °C, polar aprotic solvent | 4-(Pinacol boronate)benzaldehyde |

| 2 | Alkylation | Cyclopentyl halide, base (K₂CO₃/NaH) | Room temperature to mild heating, inert atmosphere | Cyclopentyl-substituted boronate ester aldehyde |

| 3 | Imine formation | Cyclopentylamine, molecular sieves or TiCl₄ | Anhydrous, inert atmosphere, mild heating | Cyclopentyl(4-(pinacol boronate)phenyl)methanimine |

Research Findings and Notes

- The boronate ester formation via palladium-catalyzed borylation is well-established, with high selectivity and yields reported.

- Imine formation is equilibrium-limited; use of drying agents and inert atmosphere shifts equilibrium toward product.

- The cyclopentyl substituent can introduce steric hindrance, potentially affecting reaction kinetics, but may enhance selectivity in downstream applications.

- The compound’s stability is sensitive to moisture and oxygen, requiring careful handling during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the methanimine group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines derived from the reduction of the methanimine group.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine serves as an important intermediate in organic synthesis. Its boronate structure allows it to participate in various coupling reactions such as:

- Suzuki Coupling Reactions: This compound can be utilized to extend molecular structures by forming carbon-carbon bonds through Suzuki cross-coupling reactions with aryl halides .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as an intermediate for synthesizing biologically active compounds. For instance:

- Biologically Active Compounds: It can be used in the synthesis of drugs like crizotinib and other pharmaceuticals that target specific biological pathways.

Material Science

Due to its unique structural features and reactivity profile:

- Polymer Chemistry: this compound may be explored for applications in polymer chemistry where boron-containing compounds are used to modify polymer properties or enhance material performance.

Case Study 1: Inhibition of Acetylcholinesterase

Research has indicated that compounds similar to this compound exhibit inhibitory activity against acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease. In vitro assays showed promising results with IC50 values indicating effective inhibition .

Case Study 2: Cross-Coupling Reactions

In a study involving various boron-containing compounds in Suzuki reactions:

- This compound demonstrated high efficiency in forming desired products with minimal side reactions.

Mechanism of Action

The mechanism of action of Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, while the methanimine group can engage in nucleophilic or electrophilic interactions, depending on the reaction conditions.

Comparison with Similar Compounds

Imine Derivatives

N-Allyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine (CAS: 871366-37-9)

- Structure : Allyl group replaces cyclopentyl at the imine nitrogen.

- However, the electron-donating allyl group may slightly deactivate the boronate .

- Applications : Suitable for modular synthesis where steric bulk is undesirable.

Amine Derivatives

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS: 138500-88-6)

- Structure : Primary amine replaces the imine group.

- Stability : Amines are less prone to hydrolysis than imines, enhancing stability under acidic conditions.

Heterocyclic Derivatives

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (CAS: 568577-88-8)

- Structure : Morpholine ring replaces the imine.

- Solubility : The oxygen atom in morpholine improves aqueous solubility, advantageous for biological applications.

- Applications: Potential as a building block in drug discovery due to enhanced pharmacokinetic properties .

Sulfur-Containing Analogs

2-(4-((Cyclopentylthio)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2246900-40-1)

- Structure : Cyclopentylthioether replaces the methanimine.

Urea Derivatives

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874291-03-9)

- Structure : Urea group replaces the imine.

- Applications : The urea moiety’s hydrogen-bonding capacity makes it a candidate for enzyme inhibition or crystal engineering .

Comparative Data Table

Biological Activity

Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H26BN3O2

- Molecular Weight : 323.27 g/mol

- CAS Number : 1153949-38-2

Biological Activity Overview

The compound has been studied for various biological activities including:

- Kinase Inhibition : It has shown promise as a kinase modulator, indicating potential in cancer therapy by inhibiting specific kinase pathways.

- Antioxidant Activity : The presence of the dioxaborolane moiety suggests that it may exhibit antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.

The biological activity of this compound can be attributed to its structural features:

- Dioxaborolane Group : This moiety is known for its ability to form stable complexes with biomolecules, potentially enhancing the compound's interaction with target enzymes.

- Cyclopentyl Group : The cyclopentyl ring may influence the lipophilicity and cellular permeability of the compound.

1. Kinase Inhibition Studies

Research has indicated that derivatives similar to this compound exhibit significant inhibition of various kinases. For instance:

- A study demonstrated that compounds with similar structures showed IC50 values in the nanomolar range against specific kinases involved in cancer progression .

2. Antioxidant Activity Assessment

In vitro studies have shown that related compounds possess antioxidant properties:

- Compounds derived from dioxaborolane structures exhibited moderate antioxidant activity with IC50 values indicating their effectiveness in scavenging free radicals .

3. Anti-inflammatory Potential

Another aspect of biological activity includes anti-inflammatory effects:

- In a comparative study using various derivatives, certain compounds demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing Cyclopentyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine?

Methodological Answer:

The synthesis typically involves two key steps:

Installation of the boronate ester : A Suzuki-Miyaura cross-coupling reaction between a halogenated aryl precursor (e.g., 4-bromobenzaldehyde) and bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) .

Imine formation : Condensation of the resulting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with cyclopentylamine under anhydrous conditions, often catalyzed by molecular sieves or titanium tetrachloride to drive the reaction .

Critical Note : Ensure inert atmosphere (N₂/Ar) during both steps to prevent oxidation of the boronate ester or hydrolysis of the imine .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the imine proton (C=N-H) at ~8.3–8.5 ppm and the cyclopentyl protons as a multiplet (1.5–2.5 ppm). The boron-containing aryl group shows distinct aromatic signals .

- ¹¹B NMR : Verify the boronate ester peak at ~30–32 ppm, confirming successful Bpin installation .

- Mass Spectrometry (HRMS) : Use ESI-TOF to validate the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic pattern consistent with boron .

- X-ray Crystallography : Resolve steric effects of the cyclopentyl group and confirm the planar geometry of the imine moiety .

Advanced: How can researchers address low yields in Suzuki-Miyaura coupling steps during synthesis?

Methodological Answer:

Low yields often arise from:

- Catalyst inefficiency : Optimize ligand choice (e.g., switch from PPh₃ to SPhos or XPhos for sterically hindered substrates) .

- Base selection : Replace K₂CO₃ with Cs₂CO₃ for improved solubility in THF/water mixtures .

- Purification challenges : Use silica gel pretreated with triethylamine to minimize boronate ester hydrolysis during column chromatography .

Example : In , a 27% yield was reported due to steric hindrance from the cyclopentyl group; increasing reaction temperature (80°C → 100°C) improved conversion .

Advanced: How does the stability of this compound vary under different reaction conditions?

Methodological Answer:

- Acidic conditions : The imine bond (C=N) is prone to hydrolysis, forming 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and cyclopentylamine. Use buffered solutions (pH 6–8) to mitigate this .

- Oxidative conditions : The boronate ester oxidizes to boronic acid in air. Store under inert gas and avoid prolonged exposure to moisture .

- Thermal stability : Decomposition occurs above 150°C; monitor via TGA for applications in high-temperature reactions .

Advanced: What strategies optimize this compound’s use in cross-couplings with sterically demanding substrates?

Methodological Answer:

- Ligand design : Use bulky ligands like DavePhos or RuPhos to stabilize Pd intermediates in couplings with ortho-substituted aryl halides .

- Solvent effects : Replace polar solvents (e.g., DMF) with toluene/dioxane to reduce side reactions from imine decomposition .

- Pre-activation : Pre-form the Pd(0) catalyst with the ligand to enhance reactivity toward hindered partners .

Case Study : demonstrates successful coupling of similar boronates with meta-terphenyl systems using Pd(OAc)₂ and SPhos .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound?

Methodological Answer:

Discrepancies often arise from:

- Substrate purity : Trace moisture or oxygen degrades the boronate. Use Karl Fischer titration to confirm anhydrous conditions .

- Catalyst batch variability : Screen multiple Pd sources (e.g., Pd₂(dba)₃ vs. PdCl₂) and validate via ICP-MS for metal content .

- Reaction monitoring : Employ in-situ ¹¹B NMR to track boronate consumption and detect side products .

Advanced: What non-traditional applications exist for this compound beyond cross-coupling?

Methodological Answer:

- Materials science : As a building block for organic semiconductors in OLEDs, leveraging its electron-deficient arylboronate for charge transport tuning .

- C-H borylation : Act as a directing group for regioselective C-H functionalization in arenes, exploiting the imine’s Lewis basicity .

- Photoredox catalysis : Participate in single-electron transfer (SET) reactions with Ir or Ru photocatalysts to generate aryl radicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.